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Compound of Interest

Compound Name: TachypleginA-2

Cat. No.: B15562106 Get Quote

A detailed guide for researchers, scientists, and drug development professionals comparing the

performance and characteristics of the antimicrobial peptides TachypleginA-2 and

Polyphemusin, with supporting experimental data and protocols.

Introduction
Tachyplegins and Polyphemusins are two families of cationic antimicrobial peptides (AMPs)

isolated from the hemocytes of horseshoe crabs. Tachyplesin I is derived from the Japanese

horseshoe crab (Tachypleus tridentatus), while Polyphemusin I is from the American horseshoe

crab (Limulus polyphemus).[1][2] Both peptides are structurally similar, characterized by a β-

hairpin structure stabilized by two disulfide bonds.[1][3] This structural homology translates into

similar biological activities, including broad-spectrum antimicrobial effects against bacteria and

fungi, as well as potential antiviral and anticancer properties.[2][4][5] This guide provides a

comparative overview of their performance based on available experimental data.

A note on nomenclature: While the user requested a comparison with "TachypleginA-2," the

vast majority of published research refers to "Tachyplesin I." Given their close relation and the

available data, this guide will focus on the comparison between Tachyplesin I and

Polyphemusin I.

Structural and Physicochemical Properties
Tachyplesin I is a 17-amino acid peptide, while Polyphemusin I is slightly larger with 18 amino

acids, differing primarily by an additional Arginine residue at the N-terminus.[2] This difference
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in length and amino acid composition results in slight variations in their molecular weight and

theoretical isoelectric point (pI), though both are highly cationic.

Property Tachyplesin I Polyphemusin I Reference(s)

Amino Acid Sequence
KWCFRVCYRGICYR

RCR

RRWCFRVCYRGFCY

RKCR
[1][6]

Number of Residues 17 18 [1][6]

Molecular Weight (Da) ~2263 ~2459 [1]

Net Charge (at pH 7) +7 +8 Calculated

Structure
β-hairpin with 2

disulfide bonds

β-hairpin with 2

disulfide bonds
[1][3]

Comparative Performance Data
Antimicrobial Activity
Both Tachyplesin I and Polyphemusin I exhibit potent activity against a broad spectrum of

bacteria, including Gram-positive and Gram-negative strains, and fungi.[2][7] Their

antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the

lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Organism
Tachyplesin I MIC
(µg/mL)

Polyphemusin I
MIC (µg/mL)

Reference(s)

Escherichia coli 0.5 - 2.0 0.5 [1][8]

Staphylococcus

aureus
1.0 - 4.0 2.0 [1]

Pseudomonas

aeruginosa
8.0 Not widely reported [1]

Candida albicans 2.0 - 4.0 1.0 [1][8]

Antiviral Activity
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The antiviral properties of Tachyplesins and Polyphemusins have been reported, particularly

against enveloped viruses.[9][10] A synthetic derivative of Polyphemusin II, T22, has shown

strong inhibitory activity against HIV-1.[9] However, direct comparative data in the form of 50%

effective concentration (EC50) values for Tachyplesin I and Polyphemusin I against the same

viral strains is limited in the available literature.

Virus Tachyplesin I EC50
Polyphemusin I
EC50

Reference(s)

Singapore grouper

iridovirus (SGIV)
Activity reported Not reported [10]

Viral nervous necrosis

virus (RGNNV)
Activity reported Not reported [10]

HIV-1 (Polyphemusin

II derivative T22)
Not applicable 0.008 µg/mL [9]

Anticancer Activity
Both peptides have demonstrated cytotoxic effects against various cancer cell lines.[1][5] The

50% inhibitory concentration (IC50) is a common measure of this activity.

Cell Line
Tachyplesin I IC50
(µM)

Polyphemusin I
IC50 (µM)

Reference(s)

Melanoma (MMRU) ~5 Not widely reported [1]

Melanoma (MM418c5) ~10 Not widely reported [1]

Prostate Cancer

(TSU)

Activity reported for

RGD-Tachyplesin
Not widely reported [11]

Toxicity Profile: Hemolytic Activity
A critical aspect of drug development is the assessment of toxicity to host cells. Hemolytic

activity, the lysis of red blood cells, is a key indicator of a peptide's cytotoxicity. The HC50 value

represents the concentration at which 50% of red blood cells are lysed.
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Peptide HC50 (µM) Reference(s)

Tachyplesin I > 150 [1]

Polyphemusin I Not widely reported

Mechanism of Action
The primary mechanism of action for both Tachyplesin I and Polyphemusin I involves a direct

interaction with the microbial cell membrane. Unlike many other antimicrobial peptides that

form pores, these peptides are thought to translocate across the membrane without causing

significant disruption.[6][7] This process is initiated by the electrostatic attraction between the

cationic peptides and the negatively charged components of microbial membranes, such as

lipopolysaccharides (LPS) in Gram-negative bacteria. Following this initial binding, the peptides

insert into the membrane and traverse into the cytoplasm, where they may interfere with

intracellular processes.[6][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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